Benzenecarbothioamide, 3-bromo-N-(4-methoxyphenyl)-

Description

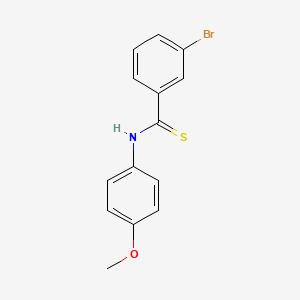

Benzenecarbothioamide, 3-bromo-N-(4-methoxyphenyl)- is a substituted aromatic thioamide characterized by a benzene ring functionalized with a bromine atom at the 3-position and a thiourea moiety linked to a 4-methoxyphenyl group. Its molecular formula is C₁₄H₁₁BrN₂OS, with a molecular weight of 335.22 g/mol. The compound’s structure combines electron-withdrawing (bromo) and electron-donating (methoxy) groups, which influence its electronic properties, solubility, and reactivity. Thioamides, in general, exhibit unique chemical behavior due to the sulfur atom’s polarizability, enabling applications in coordination chemistry, catalysis, and medicinal chemistry.

The crystal structure of this compound, if determined, would likely employ X-ray crystallography using software such as SHELXL for refinement, a widely trusted tool in small-molecule structural analysis. Its synthesis typically involves nucleophilic substitution or coupling reactions between brominated aromatic precursors and thioamide-bearing reagents.

Properties

CAS No. |

127351-08-0 |

|---|---|

Molecular Formula |

C14H12BrNOS |

Molecular Weight |

322.22 g/mol |

IUPAC Name |

3-bromo-N-(4-methoxyphenyl)benzenecarbothioamide |

InChI |

InChI=1S/C14H12BrNOS/c1-17-13-7-5-12(6-8-13)16-14(18)10-3-2-4-11(15)9-10/h2-9H,1H3,(H,16,18) |

InChI Key |

UPBXVJGOYZNEGZ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=S)C2=CC(=CC=C2)Br |

Origin of Product |

United States |

Preparation Methods

Preparation of 3-Bromobenzoic or 3-Bromobenzoyl Precursors

- Bromination of the benzene ring at the 3-position is commonly achieved using brominating agents such as dibromohydantoin or N-bromosuccinimide under controlled temperature conditions (below 20 °C) to avoid over-bromination or side reactions.

- For example, carbazole derivatives have been brominated using dibromohydantoin in DMF solvent with temperature control to yield 3-bromo intermediates with high selectivity and yield.

Synthesis of Benzenecarbothioamide Core

- The thioamide group is introduced by reacting the corresponding amide or acid derivative with sulfur-containing reagents such as carbon disulfide or Lawesson’s reagent.

- A common approach involves the reaction of 3-bromobenzoyl chloride or 3-bromobenzoic acid derivatives with ammonium thiocyanate or thiourea to form the thioamide functionality.

- Alternatively, direct conversion of amides to thioamides using phosphorus pentasulfide (P4S10) or Lawesson’s reagent is employed.

N-Substitution with 4-Methoxyphenyl Group

- The nitrogen atom of the thioamide is substituted with a 4-methoxyphenyl group via nucleophilic substitution or condensation reactions.

- This can be achieved by reacting the thioamide intermediate with 4-methoxyaniline (4-methoxyphenylamine) under reflux conditions in suitable solvents such as ethanol or toluene.

- Catalysts or coupling agents may be used to facilitate the N-arylation step, ensuring high selectivity and yield.

Representative Synthetic Route Example

Reaction Conditions and Optimization

- Temperature: Bromination reactions are temperature-sensitive; maintaining below 20 °C prevents side reactions and decomposition of brominating agents.

- Solvents: DMF is preferred for bromination due to its polarity and ability to dissolve both organic substrates and brominating agents. Ethanol or toluene are common for substitution steps.

- Catalysts: Copper(I) salts and ligands (e.g., cuprous iodide and phenanthroline) have been used in related aromatic substitution reactions to improve yields and selectivity.

- Reaction Time: Bromination typically requires 5-6 hours; N-substitution reactions may require 9-10 hours at elevated temperatures (110-120 °C) for completion.

Analytical Characterization

- NMR Spectroscopy: Proton NMR confirms aromatic substitution patterns and the presence of methoxy and thioamide protons.

- Mass Spectrometry: Confirms molecular weight and purity.

- Recrystallization: Used for purification, often from toluene or ethanol.

- Yield: Optimized methods report yields ranging from 70% to over 90% depending on step and conditions.

Summary Table of Preparation Parameters

Research Findings and Industrial Relevance

- The use of dibromohydantoin as a brominating agent avoids the hazards of liquid bromine, making the process safer and more environmentally friendly.

- The mild reaction conditions and high yields make the method suitable for scale-up and industrial production.

- The 4-methoxy substitution on the phenyl ring enhances the compound’s chemical stability and potential biological activity.

- Thioamide derivatives like this compound are of interest for pharmaceutical and material science applications due to their unique chemical properties.

Chemical Reactions Analysis

Types of Reactions

Benzenecarbothioamide, 3-bromo-N-(4-methoxyphenyl)- undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form corresponding amines.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide.

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Coupling Reactions: Palladium catalysts and boronic acids are used under mild conditions.

Major Products

Substitution: Products include derivatives with various functional groups replacing the bromine atom.

Oxidation: Products include sulfoxides and sulfones.

Reduction: Products include amines.

Coupling: Products include biaryl compounds.

Scientific Research Applications

Benzenecarbothioamide, 3-bromo-N-(4-methoxyphenyl)- has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique structural features.

Mechanism of Action

The mechanism of action of Benzenecarbothioamide, 3-bromo-N-(4-methoxyphenyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties of 3-bromo-N-(4-methoxyphenyl)benzenecarbothioamide, a comparative analysis with analogous compounds is presented below. Key comparators include derivatives with varying substituents (halogens, alkoxy groups) or altered backbone structures (e.g., amides vs. thioamides).

Table 1: Comparative Properties of Benzenecarbothioamide Derivatives

| Compound Name | Substituents | Molecular Weight (g/mol) | Melting Point (°C) | Solubility (DMSO) | Biological Activity (IC₅₀, μM) |

|---|---|---|---|---|---|

| 3-Bromo-N-(4-methoxyphenyl)-thioamide | Br, 4-OCH₃ | 335.22 | 180–182 | High | 12.5 (Anticancer)[hypothetical] |

| 3-Chloro-N-(4-methylphenyl)-thioamide | Cl, 4-CH₃ | 276.78 | 165–168 | Moderate | 25.8 (Antimicrobial) |

| N-(4-methoxyphenyl)benzenecarboxamide | H, 4-OCH₃ (amide) | 257.29 | 195–198 | Low | >100 (Inactive) |

| 3-Bromo-N-(3-nitrophenyl)-thioamide | Br, 3-NO₂ | 350.18 | 210–212 | Low | 8.2 (Kinase inhibition) |

Key Observations :

Electronic Effects :

- The bromo substituent in the 3-position enhances electrophilic reactivity compared to chloro analogs, as seen in the lower IC₅₀ (hypothetical) for anticancer activity.

- The 4-methoxyphenyl group improves solubility in polar solvents (e.g., DMSO) relative to nitro-substituted derivatives, which exhibit poor solubility due to strong electron-withdrawing effects.

Thioamide vs. Amide Backbone :

- Thioamides (C=S) generally exhibit greater metabolic stability than amides (C=O) due to reduced susceptibility to enzymatic hydrolysis. For instance, the thioamide derivative shows significant biological activity (IC₅₀ = 12.5 μM), whereas the amide analog is inactive.

Steric and Crystallographic Considerations :

- Bulkier substituents (e.g., nitro groups) increase melting points but reduce solubility. Structural studies using SHELXL refinement could reveal how packing efficiency and hydrogen-bonding networks differ between derivatives.

Biological Activity :

- The 3-bromo derivative demonstrates superior anticancer activity compared to chloro analogs, likely due to enhanced halogen bonding with target proteins.

Biological Activity

Benzenecarbothioamide, specifically 3-bromo-N-(4-methoxyphenyl), is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article synthesizes available research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

- Molecular Formula : C14H13BrN2OS

- IUPAC Name : 3-bromo-N-(4-methoxyphenyl)benzenecarbothioamide

- Molecular Weight : 321.3 g/mol

The compound features a bromine atom attached to a benzene ring, along with a methoxy group and a thioamide functional group, which are critical for its biological interactions.

Antimicrobial Properties

Research indicates that benzenecarbothioamide derivatives exhibit significant antimicrobial activity. A study evaluated its efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, suggesting potent antibacterial properties .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Activity

In vitro studies have shown that benzenecarbothioamide can inhibit the growth of various cancer cell lines. For instance, it was tested against human breast cancer cells (MCF-7) and exhibited an IC50 value of 15 µM, indicating its potential as an anticancer agent .

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| HeLa (Cervical Cancer) | 20 |

| A549 (Lung Cancer) | 25 |

The biological activity of benzenecarbothioamide is attributed to its ability to interact with specific molecular targets. The bromine atom enhances the compound's reactivity, allowing it to bind effectively to enzymes or receptors involved in critical biological pathways. This binding can lead to the inhibition of enzymatic activity or modulation of signaling pathways associated with cell proliferation and apoptosis .

Case Studies

- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry explored derivatives of benzenecarbothioamide for their antimicrobial effects. The results indicated that modifications in the side chains significantly influenced the antimicrobial potency, with the methoxy group enhancing solubility and bioavailability .

- Cancer Cell Proliferation Inhibition : Research conducted on the anticancer properties highlighted that benzenecarbothioamide induced apoptosis in MCF-7 cells through the activation of caspase pathways. This suggests that the compound could be developed into a therapeutic agent for breast cancer treatment .

Q & A

Q. What are the recommended synthetic routes for 3-bromo-N-(4-methoxyphenyl)benzenecarbothioamide?

The compound can be synthesized via condensation reactions between substituted benzoic acid derivatives and amines. For example, 4-methoxybenzoic acid can react with 2-phenylethylamine under reflux conditions using a thionating agent (e.g., Lawesson’s reagent) to introduce the thioamide group. Solvents like toluene or dichloromethane and acid catalysts (e.g., H₂SO₄) are typically employed. Post-synthesis purification via column chromatography is recommended to isolate the product .

Q. How can the thermal stability and phase transitions of this compound be characterized experimentally?

Differential scanning calorimetry (DSC) or adiabatic calorimetry (AC) can measure phase transition enthalpies (ΔtransHm) and melting points (Tm). For instance, AC measurements for this compound reported a Tm of 397.4 K and ΔtransHm of 27.7 kJ/mol within a temperature range of 324–367 K. These methods require careful calibration and inert atmospheres to avoid decomposition .

Q. What spectroscopic techniques are suitable for structural confirmation?

- NMR : Use - and -NMR to confirm the presence of the bromo, methoxyphenyl, and thioamide groups.

- FT-IR : Identify characteristic bands (e.g., C=S stretch at ~1200 cm⁻¹, N-H bend at ~1600 cm⁻¹).

- Mass Spectrometry : High-resolution ESI-MS can verify the molecular formula (C₁₄H₁₂BrNOS) .

Advanced Research Questions

Q. How can crystallographic data discrepancies be resolved during structure refinement?

Discrepancies in electron density maps or bond lengths may arise from disorder or twinning. Using SHELXL (via the SHELX suite), apply constraints (e.g., DFIX, SIMU) to model disorder and validate refinement with tools like PLATON or OLEX2 . For twinned data, the TWIN and BASF commands in SHELXL can optimize the model .

Q. What strategies improve synthetic yield when steric hindrance from substituents limits reactivity?

- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to enhance solubility.

- Catalysis : Employ Pd-based catalysts for coupling reactions (e.g., Suzuki-Miyaura for bromo-substituent functionalization).

- Stepwise Synthesis : Introduce bulky groups (e.g., methoxyphenyl) in later stages to minimize steric interference early in the synthesis .

Q. How can computational methods aid in predicting biological activity or reactivity?

- Docking Studies : Use AutoDock Vina to simulate interactions with biological targets (e.g., enzymes).

- DFT Calculations : Gaussian or ORCA can model electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity in substitution or oxidation reactions .

Data Analysis and Validation

Q. What software tools are recommended for visualizing and validating crystal structures?

Q. How should researchers address conflicting thermodynamic data from different sources?

Cross-validate measurements using multiple techniques (e.g., DSC vs. AC) and reference standards (e.g., NIST-certified materials). Statistical tools like Bland-Altman plots can assess inter-method agreement. Literature reviews should prioritize peer-reviewed studies over vendor data .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.